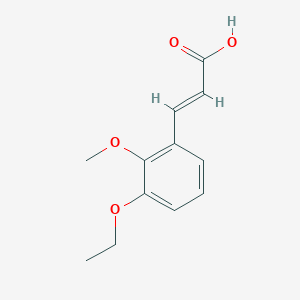

3-(3-Ethoxy-2-methoxyphenyl)acrylic acid

Description

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(E)-3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H14O4/c1-3-16-10-6-4-5-9(12(10)15-2)7-8-11(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b8-7+ |

InChI Key |

UOWUJXSPAGEXHK-BQYQJAHWSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1OC)/C=C/C(=O)O |

Canonical SMILES |

CCOC1=CC=CC(=C1OC)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Ethoxy 2 Methoxyphenyl Acrylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 3-(3-Ethoxy-2-methoxyphenyl)acrylic acid Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnections focus on the formation of the acrylic acid side chain and the synthesis of the substituted benzaldehyde precursor.

Primary Disconnection (C=C Bond Formation): The most apparent disconnection is at the alkene double bond. This Cα-Cβ bond is typically formed via condensation or coupling reactions. This leads back to two key synthons: a nucleophilic two-carbon component equivalent to an acetate (B1210297) or malonate anion, and an electrophilic benzaldehyde component, specifically 3-ethoxy-2-methoxybenzaldehyde (B1271811) . This aldehyde is the cornerstone precursor for most direct synthetic routes.

Secondary Disconnections (Aromatic Ring Functionalization): The substituted benzaldehyde itself can be further disconnected. The ether linkages (-OCH₃ and -OCH₂CH₃) are common functional groups that can be installed via nucleophilic substitution, primarily the Williamson ether synthesis. This suggests that 3-ethoxy-2-methoxybenzaldehyde can be derived from a simpler phenolic aldehyde, 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin). This disconnection strategy forms the basis for a multi-step convergent synthesis where the aromatic core is prepared first and then elaborated to the final acrylic acid.

Classical and Contemporary Approaches to the Formation of the Acrylic Acid Moiety

The formation of the α,β-unsaturated carboxylic acid is the key step in the synthesis. This can be achieved through several established methods, ranging from classic condensation reactions to modern organometallic cross-couplings.

Condensation reactions are a mainstay for the synthesis of cinnamic acid derivatives, involving the reaction of an aromatic aldehyde with a compound containing an active methylene group.

Knoevenagel-Doebner Condensation : This is one of the most effective methods for this transformation. The reaction involves the condensation of 3-ethoxy-2-methoxybenzaldehyde with malonic acid . The reaction is typically catalyzed by a weak base, such as an amine. The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as the solvent and a catalytic amount of piperidine. google.comorganic-chemistry.org The reaction proceeds through an initial Knoevenagel adduct which then undergoes decarboxylation under the reaction conditions to yield the α,β-unsaturated acrylic acid. google.com The presence of electron-donating groups, such as ethoxy and methoxy (B1213986), on the benzaldehyde ring generally facilitates the initial condensation step.

Perkin Reaction : The Perkin reaction provides another route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid. bu.edu For the synthesis of this compound, this would involve reacting 3-ethoxy-2-methoxybenzaldehyde with acetic anhydride and sodium acetate . This method typically requires high temperatures (around 180°C) and can have longer reaction times. rsc.org While historically significant, the Knoevenagel-Doebner condensation often provides better yields and milder conditions for this class of compounds.

Table 1: Comparison of Classical Condensation Reactions for Acrylic Acid Synthesis

| Reaction Name | Aldehyde Substrate | C2-Component | Catalyst/Solvent | Key Features |

|---|---|---|---|---|

| Knoevenagel-Doebner | 3-ethoxy-2-methoxybenzaldehyde | Malonic Acid | Pyridine / Piperidine | Milder conditions, good yields, involves decarboxylation. google.comorganic-chemistry.org |

| Perkin Reaction | 3-ethoxy-2-methoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | High temperatures required, historically significant. bu.edu |

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming the crucial C=C bond.

Mizoroki-Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. To synthesize the target molecule, one could react an aryl halide, such as 1-iodo-3-ethoxy-2-methoxybenzene , with acrylic acid or its esters (e.g., ethyl acrylate). organic-chemistry.org The reaction typically requires a palladium(0) catalyst, which can be generated in situ from palladium(II) sources like palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand.

Suzuki-Miyaura Coupling : The Suzuki coupling reaction joins an organoboron compound with an organohalide using a palladium catalyst. nist.gov A plausible route would involve the coupling of 3-ethoxy-2-methoxyphenylboronic acid with a haloacrylate, such as ethyl bromocrotonate , followed by hydrolysis of the resulting ester. The Suzuki reaction is known for its mild conditions and high tolerance for various functional groups.

A convergent synthesis strategy is generally more efficient for complex molecules as it involves synthesizing key fragments separately before combining them in the final steps.

Divergent Synthesis : A divergent approach could start from a common, more complex precursor to generate a library of related compounds. For example, one could start with 2,3-dihydroxybenzaldehyde, and through selective protection and alkylation steps, create a variety of di-alkoxy benzaldehydes, including the desired 3-ethoxy-2-methoxy isomer. This intermediate could then be used to synthesize the target acid and other analogues.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring process efficiency. For the preferred Knoevenagel-Doebner synthesis of this compound, several parameters can be adjusted.

Base and Catalyst Loading : In the Doebner modification, the ratio of piperidine to the aldehyde is critical. Catalytic amounts are sufficient, as excess base can sometimes promote side reactions.

Solvent : While pyridine is traditional, alternative high-boiling point solvents like toluene or DMF can be used, often in conjunction with an amine base like triethylamine (B128534) (TEA) as a surrogate for pyridine.

Temperature : The reaction temperature affects both the rate of condensation and the subsequent decarboxylation. For Knoevenagel-Doebner reactions, temperatures are typically in the range of 80-120°C.

Reactant Stoichiometry : Using a slight excess of malonic acid (e.g., 1.5 to 3 equivalents) can help drive the condensation to completion.

Table 2: Parameters for Optimization of the Knoevenagel-Doebner Reaction

| Parameter | Variable | Typical Range | Effect on Reaction |

|---|---|---|---|

| Catalyst | Piperidine | 0.1 - 0.5 equiv. | Affects reaction rate; excess can cause side reactions. |

| Solvent | Pyridine, Toluene, DMF | N/A | Affects solubility and reaction temperature. |

| Base | Pyridine, Triethylamine | 1.0 - 2.0 equiv. | Neutralizes acidic intermediates and catalyzes the reaction. |

| Temperature | Reaction Temperature | 80 - 140 °C | Influences rates of condensation and decarboxylation. |

| Time | Reaction Duration | 2 - 24 hours | Monitored by TLC or HPLC for completion. |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis. Several strategies can be applied to the synthesis of this compound.

Alternative Solvents : The use of carcinogenic pyridine in the classical Doebner reaction is a significant drawback. Greener alternatives include using water or ionic liquids as the solvent or replacing pyridine with less toxic bases like triethylamine. Some Knoevenagel condensations can even be performed under solvent-free conditions.

Energy Efficiency : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Applying microwave heating to the Knoevenagel-Doebner condensation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing thermal decomposition.

Atom Economy : Condensation reactions like the Knoevenagel-Doebner are inherently atom-economical, as the primary byproducts are water and carbon dioxide, which are benign. Organometallic routes like the Heck or Suzuki reactions have lower atom economy due to the generation of stoichiometric salt byproducts.

Catalysis : Utilizing catalytic amounts of reagents, such as piperidine in the Knoevenagel reaction or palladium complexes in coupling reactions, is a core principle of green chemistry. Developing recyclable catalysts further enhances the sustainability of the process.

Chemical Transformations and Derivatization of 3 3 Ethoxy 2 Methoxyphenyl Acrylic Acid

Reactions Involving the Carboxylic Acid Functionality of 3-(3-Ethoxy-2-methoxyphenyl)acrylic acid

The carboxylic acid moiety is a versatile functional group that can be converted into various derivatives, such as esters and amides. These reactions typically proceed through the activation of the carboxyl group to enhance its reactivity toward nucleophiles.

Esterification: Esters of this compound can be synthesized through standard methods like Fischer esterification. This involves reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive it to completion.

Amide Formation: The synthesis of amides from this compound generally involves a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(3-Ethoxy-2-methoxyphenyl)acryloyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted acrylamide (B121943) derivative. uobaghdad.edu.iqresearchgate.net This method is highly versatile, allowing for the introduction of a wide range of substituents on the amide nitrogen. mdpi.com

| Derivative Type | Reagents | Product |

| Ester | Alcohol (R'-OH), H₂SO₄ (cat.) | This compound R'-ester |

| Acyl Chloride | SOCl₂ or (COCl)₂ | 3-(3-Ethoxy-2-methoxyphenyl)acryloyl chloride |

| Amide | 1. SOCl₂ 2. Amine (R'R''NH) | N,N-R',R''-3-(3-Ethoxy-2-methoxyphenyl)acrylamide |

Reactions at the Double Bond of this compound

The α,β-unsaturated nature of the acrylic acid moiety allows for various addition reactions at the C=C double bond. These reactions can be used to saturate the bond or introduce new functional groups.

Catalytic Hydrogenation: The alkene double bond can be selectively reduced through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction conditions can often be controlled to selectively reduce the double bond without affecting the aromatic ring or the carboxylic acid group, yielding 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid.

Halogenation: Halogens, such as bromine (Br₂) or chlorine (Cl₂), can add across the double bond to form a dihalogenated derivative. The reaction of acrylic acids with bromine in an aqueous solution is a known transformation, suggesting that this compound would react similarly to yield 2,3-dibromo-3-(3-ethoxy-2-methoxyphenyl)propanoic acid. researchgate.net This reaction proceeds via an electrophilic addition mechanism.

| Reaction Type | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid |

| Bromination | Br₂ | 2,3-Dibromo-3-(3-ethoxy-2-methoxyphenyl)propanoic acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Ethoxy- and Methoxy-Substituted Phenyl Ring of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy (B1213986) and ethoxy groups. Both are ortho-, para-directing substituents. The combined directing effects of the 2-methoxy and 3-ethoxy groups primarily activate the C4, C6, and C1 positions of the ring. Given that C1 is already substituted, electrophilic attack is most likely to occur at the C6 position (para to the methoxy group and ortho to the ethoxy group) or the C4 position (ortho to the methoxy group). Steric hindrance from the adjacent acrylic acid chain might influence the regioselectivity.

Halogenation: Direct halogenation of the aromatic ring can be achieved using appropriate reagents. For instance, iodination can be performed using iodine in the presence of an oxidizing agent. The existence of compounds like (E)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)acrylic acid suggests that iodination occurs on the ring. labseeker.com Similarly, bromination using bromine in acetic acid is a common method for regioselectively brominating activated aromatic rings, which could yield bromo-derivatives of the target compound. nih.gov

Nucleophilic aromatic substitution is less common for this substrate unless the ring is further activated by strong electron-withdrawing groups, which are not present in the parent molecule.

| Substitution Position | Predicted Major Products from Halogenation (X=Br, I) |

| C6 | 3-(6-Halo-3-ethoxy-2-methoxyphenyl)acrylic acid |

| C4 | 3-(4-Halo-3-ethoxy-2-methoxyphenyl)acrylic acid |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives of this compound

Halogenated derivatives of this compound, synthesized as described in the previous section, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions, such as the Heck and Suzuki couplings, are powerful tools for forming new carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A halogenated derivative, for example, 3-(6-Bromo-3-ethoxy-2-methoxyphenyl)acrylic acid, could be coupled with various alkenes (e.g., styrene, acrylates) to introduce new vinyl substituents onto the aromatic ring. Typical catalysts include palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands, and common bases include triethylamine (B128534) (Et₃N). mdpi.com

Suzuki Reaction: The Suzuki reaction couples an aryl halide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. harvard.edu An iodo- or bromo-derivative of this compound could react with a variety of aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like potassium carbonate (K₂CO₃). researchgate.net

| Reaction | Halogenated Substrate | Coupling Partner | Catalyst/Base Example | Product Type |

| Heck | 3-(6-Bromo-3-ethoxy-2-methoxyphenyl)acrylic acid | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Et₃N | Styrenyl derivative |

| Suzuki | 3-(6-Iodo-3-ethoxy-2-methoxyphenyl)acrylic acid | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Biaryl or vinyl derivative |

Stereoselective Synthesis of Analogues and Derivatives of this compound

The synthesis of acrylic acids and their derivatives often allows for control of the stereochemistry of the double bond. The Knoevenagel condensation is a prominent method for achieving such stereoselectivity.

The Doebner modification of the Knoevenagel condensation provides a highly stereoselective route to the (E)-isomer of α,β-unsaturated carboxylic acids. wikipedia.orgyoutube.com This reaction involves the condensation of an aromatic aldehyde with malonic acid, using pyridine (B92270) as a solvent and a catalytic amount of a base like piperidine. rsc.org For the synthesis of (E)-3-(3-Ethoxy-2-methoxyphenyl)acrylic acid, the reaction would start with 3-ethoxy-2-methoxybenzaldehyde (B1271811) and malonic acid. The reaction proceeds through an intermediate which undergoes spontaneous decarboxylation to yield the (E)-acrylic acid product with high stereoselectivity. ipp.pt This method is broadly applicable for synthesizing various substituted (E)-cinnamic acids. researchgate.net

| Starting Materials | Reagents/Solvent | Product (Stereochemistry) |

| 3-Ethoxy-2-methoxybenzaldehyde, Malonic acid | Piperidine (cat.), Pyridine | (E)-3-(3-Ethoxy-2-methoxyphenyl)acrylic acid |

Advanced Spectroscopic Characterization and Structural Analysis of 3 3 Ethoxy 2 Methoxyphenyl Acrylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(3-Ethoxy-2-methoxyphenyl)acrylic acid in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's configuration and preferred conformation.

The configuration of the double bond in the acrylic acid moiety is a key structural feature. The magnitude of the vicinal coupling constant (³J) between the two vinylic protons in the ¹H NMR spectrum is diagnostic of the geometry. For the E-isomer (trans), a larger coupling constant, typically in the range of 12-18 Hz, is expected, whereas the Z-isomer (cis) would exhibit a smaller coupling constant (7-12 Hz).

Conformational analysis, particularly concerning the rotation around the single bonds connecting the phenyl ring to the acrylic acid group, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov NOESY or ROESY experiments can reveal through-space proximities between specific protons. For instance, correlations between the vinylic protons and the aromatic protons on the phenyl ring can help to establish the preferred orientation of the substituted phenyl ring relative to the acrylic acid side chain. The conformation is often a result of minimizing steric hindrance and maximizing electronic conjugation.

Illustrative ¹H NMR Data for a Structurally Related Compound

To illustrate the type of data obtained, the following table presents ¹H NMR data for a related compound, (2E)-2-(3,5-Dimethoxyphenyl)-3-(4-ethoxy-3-iodophenyl)acrylic acid. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (vinylic) | 7.61 | s | |

| H (aromatic) | 7.53 | s | |

| H (aromatic) | 7.12 | d | |

| H (aromatic) | 6.85 | d | |

| H (aromatic) | 6.52 | s | |

| H (aromatic) | 6.31 | s | |

| OCH₂ (ethoxy) | 4.06 | q | 6.6 |

Note: This data is for a related but different compound and serves for illustrative purposes only.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of the strong hydrogen bonding between carboxylic acid molecules, leading to the formation of cyclic dimers. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700 cm⁻¹. The presence of conjugation with the C=C double bond and the aromatic ring may shift this band to a slightly lower wavenumber. The C=C stretching of the acrylic moiety would be observed in the 1640-1620 cm⁻¹ region. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ethoxy and methoxy (B1213986) groups are expected in the 1250-1000 cm⁻¹ range.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C=C double bond stretch are typically strong in the Raman spectrum. The study of poly(acrylic acid) has shown that Raman spectroscopy can be used to probe modifications in the local conformation of the polymer chain, which are influenced by hydrogen bonds. icm.edu.pl

The formation of intermolecular hydrogen bonds significantly influences the vibrational spectra. researchgate.net In the solid state, this compound is expected to exist as hydrogen-bonded dimers. This interaction leads to the broadening of the O-H stretching band and a shift of the C=O stretching band to lower frequencies compared to the monomeric form.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Alkene | C=C stretch | 1640-1620 | Medium |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium-Strong |

| Ether | C-O stretch | 1250-1000 | Strong |

High-Resolution Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information. nih.gov

In a typical ESI-HRMS experiment, the molecule would be ionized, likely forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, the fragmentation pathways could include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) or **carbon dioxide (CO₂) ** from the carboxylic acid.

Cleavage of the ethoxy group , leading to the loss of ethylene (B1197577) (C₂H₄) or an ethoxy radical.

Cleavage of the acrylic acid side chain from the phenyl ring.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and torsional angles, confirming the configuration of the double bond and the conformation of the molecule in the crystal lattice.

For acrylic acid derivatives, X-ray crystallography can confirm the E or Z configuration of the double bond. Furthermore, it reveals how the molecules pack in the crystal, which is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. It is expected that this compound would form centrosymmetric dimers in the solid state through hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net

While a crystal structure for the title compound is not available, the structure of a related compound, (2E)-2-(3,5-Dimethoxyphenyl)-3-(4-ethoxy-3-iodophenyl)acrylic acid, has been determined. researchgate.net This study confirmed the E-configuration of the molecule and revealed the formation of centrosymmetric dimers via O-H···O hydrogen bonding interactions.

Crystallographic Data for a Related Compound: (2E)-2-(3,5-Dimethoxyphenyl)-3-(4-ethoxy-3-iodophenyl)acrylic acid researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.987(3) |

| b (Å) | 9.771(3) |

| c (Å) | 15.895(4) |

| β (°) | 94.018(4) |

| V (ų) | 1857.4(5) |

| Z | 4 |

Note: This data is for a related but different compound and serves for illustrative purposes only.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Enantiomerically Enriched Analogues

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter, then chiroptical spectroscopy would be a critical tool for their stereochemical characterization. The sign and intensity of the Cotton effects in the CD spectrum could be used to assign the absolute configuration of the chiral centers, often with the aid of computational chemistry to predict the expected spectra for different enantiomers.

Theoretical and Computational Investigations of 3 3 Ethoxy 2 Methoxyphenyl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-(3-Ethoxy-2-methoxyphenyl)acrylic acid. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For this compound, the distribution of HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The aromatic ring and the acrylic acid moiety are expected to be key regions of electron density.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

Note: These values are illustrative and would be determined using a specific level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rates.

For instance, the esterification of the carboxylic acid group or addition reactions at the acrylic double bond can be modeled. DFT calculations can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. mdpi.com The electronic chemical potential and global electrophilicity can be calculated to predict the flow of electron density during a reaction. mdpi.com This detailed mechanistic insight is invaluable for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes to derivatives of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules, providing a detailed understanding of conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can explore the rotational freedom around its single bonds, particularly the bond connecting the phenyl ring to the acrylic acid group and the bonds within the ethoxy and methoxy (B1213986) substituents. This reveals the preferred conformations of the molecule in different environments (e.g., in water versus a non-polar solvent), which is critical for its biological activity and physical properties. Furthermore, MD simulations can characterize the solvation shell around the molecule, showing how solvent molecules like water arrange themselves and form hydrogen bonds with the carboxylic acid and ether groups. This information is essential for understanding solubility and how the molecule behaves in a biological medium. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict the spectroscopic properties of this compound, which is essential for its characterization. By calculating vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. epstem.net This calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts provide a basis for interpreting experimental NMR spectra, helping to assign peaks to specific atoms within the molecule. The prediction of the UV-Vis spectrum through Time-Dependent DFT (TD-DFT) can also provide information about the electronic transitions within the molecule, which are related to its color and photochemical properties.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data (illustrative) | Corresponding Functional Group/Atom |

|---|---|---|

| IR Spectroscopy | ~1700 cm⁻¹ | C=O stretch (carboxylic acid) |

| IR Spectroscopy | ~1625 cm⁻¹ | C=C stretch (alkene) |

| IR Spectroscopy | ~1250 cm⁻¹ | C-O stretch (ether) |

| ¹H NMR | ~7.0-7.5 ppm | Aromatic protons |

| ¹H NMR | ~6.4 ppm | Vinylic proton (α to COOH) |

| ¹³C NMR | ~168 ppm | Carbonyl carbon (COOH) |

| ¹³C NMR | ~150 ppm | Aromatic carbons attached to oxygen |

Note: Predicted values are approximate and depend on the computational method, basis set, and simulated solvent environment.

In Silico Screening and Lead Optimization Strategies Based on this compound Derivatives

The core structure of this compound can serve as a scaffold for the design of new therapeutic agents. In silico screening techniques are employed to virtually test large libraries of its derivatives against specific biological targets, such as enzymes or receptors. asinex.com This process, known as virtual screening, can be structure-based (e.g., molecular docking) or ligand-based (e.g., quantitative structure-activity relationship, QSAR).

Molecular docking simulations would predict the binding affinity and orientation of derivatives within the active site of a target protein, helping to identify promising candidates. nih.gov Following the identification of initial "hits," lead optimization strategies are employed. This involves making targeted chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Computational tools can predict these ADMET properties, reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov By systematically exploring modifications to the ethoxy, methoxy, and acrylic acid groups, researchers can design novel derivatives with enhanced therapeutic potential.

Mechanistic Investigations of Biological Activities Associated with 3 3 Ethoxy 2 Methoxyphenyl Acrylic Acid

In Vitro Studies on Cellular Targets and Pathways Modulated by 3-(3-Ethoxy-2-methoxyphenyl)acrylic acid

Currently, there are no published in vitro studies identifying the specific cellular targets or signaling pathways modulated by this compound. For the broader class of cinnamic acid derivatives, research has pointed towards a variety of cellular effects, including anti-inflammatory, antioxidant, and anticancer activities. nih.govmdpi.com These effects are often linked to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and stress response. For example, some derivatives have been shown to influence pathways regulated by protein kinases. benthamscience.comresearchgate.net However, without specific experimental data, it is not possible to determine if this compound interacts with these or other cellular pathways.

Enzyme Inhibition/Activation Profiles of this compound and its Analogues

There is no available data on the enzyme inhibition or activation profile of this compound. The biological activities of related phenolic acids are sometimes attributed to their ability to interact with various enzymes. For instance, certain cinnamic acid derivatives have been investigated as inhibitors of oncogenic protein kinases, which play a crucial role in cell signaling networks. benthamscience.comresearchgate.net The mode of inhibition can vary widely, from competitive to non-competitive, depending on the specific structure of the compound and the target enzyme. researchgate.net To understand the therapeutic potential of this compound, its effects on a range of enzymes would need to be systematically evaluated.

Molecular Docking and Ligand-Protein Interaction Studies for this compound

Molecular docking and ligand-protein interaction studies for this compound have not been reported. Such computational studies are vital for predicting the binding affinity and mode of interaction between a small molecule and a protein target. For related compounds, molecular modeling has been used to explore interactions with targets like DNA and various enzymes. researchgate.net These studies help to visualize how a ligand fits into a protein's binding site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is critical for understanding the molecular basis of a compound's activity and for designing more potent and selective analogues.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Derivatives at a Molecular Level

Comprehensive structure-activity relationship (SAR) studies focusing on this compound derivatives are not available. SAR studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. youtube.com For phenolic acids in general, research has shown that the nature and position of substituents on the phenyl ring, such as methoxy (B1213986) and hydroxyl groups, significantly influence their antioxidant properties. nih.gov The acrylic acid side chain also plays a crucial role in the biological activity. nih.gov A systematic investigation involving the synthesis and biological evaluation of a series of derivatives of this compound would be required to establish its SAR.

Genetic and Proteomic Approaches to Elucidate Biological Responses to this compound in Model Systems

There is no evidence of genetic or proteomic studies being conducted to understand the biological responses to this compound. These approaches can provide a global view of the changes in gene and protein expression within a model system upon treatment with a compound. For instance, proteomic studies on the effects of doxorubicin, a chemotherapy agent, have been used to identify cardioprotective agents among cinnamic acid derivatives. mdpi.com Such studies could reveal novel cellular targets and pathways affected by this compound and offer deeper insights into its mechanism of action.

Emerging Applications and Potential Roles of 3 3 Ethoxy 2 Methoxyphenyl Acrylic Acid in Chemical Science and Technology

3-(3-Ethoxy-2-methoxyphenyl)acrylic acid as a Precursor in Polymer Chemistry and Material Science

There is currently no available research in the public domain that specifically describes the use of this compound as a monomer or precursor in the synthesis of polymers or advanced materials. The general reactivity of the acrylic acid functional group suggests potential for polymerization, but without experimental data, any discussion would be purely speculative.

Role of this compound in the Synthesis of Complex Organic Molecules and Natural Product Analogues

A review of synthetic chemistry literature did not yield any instances where this compound was utilized as a key intermediate or building block in the total synthesis of complex organic molecules or analogues of natural products. Its potential as a synthon has not been explored in published research.

Advanced Analytical Methodologies for the Detection and Quantification of this compound in Research Matrices

No specific advanced analytical methods for the detection and quantification of this compound have been reported. While general techniques for the analysis of acrylic acids, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), could likely be adapted, no validated methods specific to this compound in various research matrices have been published.

Potential for this compound in Catalysis or Supramolecular Chemistry

The potential applications of this compound in the fields of catalysis or supramolecular chemistry remain unexplored. There are no studies indicating its use as a ligand for metal catalysts or as a component in the construction of supramolecular assemblies.

Future Directions and Challenges in the Research of 3 3 Ethoxy 2 Methoxyphenyl Acrylic Acid

Advancements in Asymmetric Synthesis and Chiral Control of 3-(3-Ethoxy-2-methoxyphenyl)acrylic acid Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a significant future direction in the study of this compound derivatives is the development of advanced asymmetric synthesis methods. The ability to selectively produce one enantiomer or diastereomer is crucial for optimizing therapeutic efficacy and other functional properties.

Current research into related compounds, such as the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, highlights the potential of biocatalysis, using agents like bakers' yeast for stereoselective reductions. elsevierpure.com Future efforts for this compound derivatives will likely focus on:

Chiral Catalysts: Employing transition metal complexes with chiral ligands to catalyze key bond-forming reactions, enabling high enantioselectivity.

Organocatalysis: Utilizing small organic molecules as catalysts to provide a metal-free alternative for asymmetric transformations.

Biocatalysis: Expanding the use of enzymes and whole-organism systems to perform highly specific stereoselective reactions under mild conditions.

Achieving precise chiral control will unlock the potential to fine-tune the pharmacological and material properties of new derivatives, representing a key challenge and opportunity in the field.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of this compound

Expanding the synthetic utility of this compound requires exploring novel reactivity patterns beyond established methods like Perkin, Knoevenagel, and Heck reactions. mdpi.com Recent advancements in the broader field of cinnamic acid chemistry point toward several promising avenues for investigation. nih.gov

One area of interest is the functionalization of the carboxylic acid group. Novel amidation and esterification reactions, potentially utilizing transition-metal catalysis or rearrangement reactions, could yield a diverse library of derivatives. nih.gov For instance, palladium-catalyzed N-acylation using tertiary amines or reactions with isothiocyanates have been shown to be effective for other cinnamic acids. nih.gov

Another frontier is the exploration of transformations involving the acrylic double bond and the aromatic ring. Unprecedented reactions could include:

Decarboxylative Cross-Coupling: Silver-catalyzed reactions that replace the carboxyl group with other functionalities, proceeding through a vinylic radical intermediate, could introduce novel substituents. nih.gov

Photoredox Catalysis: Using light to initiate novel cycloadditions, isomerizations, or functionalizations of the alkene moiety.

C-H Activation: Directly functionalizing the aromatic ring's carbon-hydrogen bonds to introduce new groups without the need for pre-functionalized starting materials.

These explorations will not only expand the chemical space accessible from this compound but also contribute to the fundamental understanding of reactivity in this class of molecules.

Table 1: Emerging Synthetic Transformations for Cinnamic Acid Derivatives

| Transformation Category | Specific Reaction Example | Potential Outcome for this compound |

| Carboxyl Group Functionalization | Ag-catalyzed Decarboxylative Cross-Coupling with isocyanide | Synthesis of novel amides |

| Carboxyl Group Functionalization | Pd-catalyzed N-acylation via C–N cleavage | Generation of diverse amide derivatives |

| C=C Double Bond Modification | Asymmetric Hydrogenation | Access to chiral saturated carboxylic acid derivatives |

| Aromatic Ring Modification | Direct C-H Arylation | Introduction of new aryl groups on the phenyl ring |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new chemical entities. jsr.orgnih.gov For this compound, these computational tools offer a path to rapidly design and screen analogues with desired properties, significantly accelerating the research and development cycle.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from other cinnamic acid derivatives to predict the physicochemical and biological properties of novel analogues, such as solubility, toxicity, and binding affinity to specific biological targets. mdpi.com

Generative Design: AI models, particularly generative adversarial networks (GANs), can design entirely new molecular structures based on the this compound scaffold, optimized for specific activities while adhering to pharmacological and safety profiles. nih.gov

Reaction Prediction and Optimization: Machine learning can predict the outcomes of unknown chemical reactions and suggest optimal reaction conditions, aiding chemists in the synthesis of new analogues. scitechdaily.com This approach can create "chemical reactivity flowcharts" to guide synthetic efforts. scitechdaily.com

The primary challenge lies in generating high-quality, sufficiently large datasets to train these models effectively. However, the potential to navigate the vast chemical space of possible derivatives and prioritize the most promising candidates for synthesis makes AI and ML indispensable tools for future research. researchgate.net

Sustainable and Scalable Production Methods for this compound

The development of sustainable and scalable production methods is a critical challenge for the commercial viability of this compound and its derivatives. Traditional synthesis routes for cinnamic acids often rely on stoichiometric reagents, harsh reaction conditions, or catalysts based on rare and expensive transition metals. nih.govmdpi.com

Future research will focus on several key areas to improve sustainability:

Green Solvents and Catalysts: Replacing conventional organic solvents with greener alternatives like ionic liquids or deep eutectic solvents. researchgate.netthepharmajournal.com A significant challenge is the dependency on rare transition metals; thus, exploring catalysts based on earth-abundant metals (e.g., iron, copper) or developing metal-free transformations is a priority. nih.gov

Biomass-Derived Feedstocks: Investigating pathways to produce acrylic acid and its precursors from renewable biomass sources, such as through the fermentation of sugars to lactic acid followed by dehydration, can significantly reduce the carbon footprint compared to fossil fuel-based methods. mdpi.comnih.gov

Process Intensification: Utilizing technologies like microwave irradiation or flow chemistry to shorten reaction times, improve yields, and allow for easier scalability and process control. jocpr.com Enzymatic methods, using catalysts like Novozym 435, also offer high conversion rates and the ability to reuse the catalyst, contributing to a more sustainable process. jocpr.com

Overcoming the scale-up challenges of these green methods is essential for moving from laboratory-scale synthesis to industrial production. science.gov

Table 2: Comparison of Synthesis Methods for Cinnamic Acid Derivatives

| Method | Typical Conditions | Advantages | Challenges for Sustainability/Scalability |

| Perkin Reaction | Aromatic aldehyde, acetic anhydride, base (e.g., sodium acetate), high temperature | Well-established method | Long reaction times, potential for side products, high energy consumption |

| Knoevenagel Condensation | Aldehyde, malonic acid, base (e.g., pyridine (B92270)/piperidine) | Good yields, especially for electron-donating groups | Long reaction times can be a drawback |

| Heck Reaction | Aryl halide, acrylate, Pd catalyst, base | High efficiency and yield | Reliance on expensive and potentially toxic Palladium catalyst |

| Biocatalysis/Fermentation | Use of enzymes or microorganisms, mild conditions | High selectivity, renewable feedstocks, environmentally friendly | Lower volumetric productivity, complex purification |

Broader Impact and Interdisciplinary Research Opportunities for this compound

The versatile structure of this compound opens doors for a wide range of interdisciplinary research. Cinnamic acid derivatives are known to possess a broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. science.govresearchgate.netmdpi.com This provides a strong foundation for exploring the therapeutic potential of this specific compound and its analogues in medicine and pharmacology.

Beyond medicine, significant opportunities exist in other fields:

Materials Science: Acrylic acids are fundamental monomers for producing polymers. nih.gov Derivatives of this compound could be used to create novel polymers and copolymers with unique properties, such as enhanced thermal stability, specific optical characteristics, or pH-responsive behavior for applications in coatings, adhesives, or "smart" materials. mdpi.commdpi.comacs.org

Food Science and Agriculture: As naturally occurring compounds, cinnamic acid derivatives are used as flavoring agents and preservatives. nih.gov Research could explore the use of this compound as a food additive or in the development of new crop protection agents due to potential antimicrobial or insect-repellent properties. jocpr.com

Cosmeceuticals: The antioxidant properties of phenolic compounds like cinnamic acid derivatives make them attractive for use in skincare and other cosmetic products.

The successful exploration of these opportunities will rely on collaboration between synthetic chemists, biologists, material scientists, and engineers to fully realize the potential impact of this promising class of molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Ethoxy-2-methoxyphenyl)acrylic acid under laboratory conditions?

- Methodological Answer : A common approach involves Knoevenagel condensation between substituted benzaldehyde derivatives and malonic acid derivatives. For structurally similar acrylates, catalytic systems like piperidine or pyridine in refluxing ethanol (70–80°C) yield moderate to high purity (70–85%) . Optimization may require adjusting molar ratios (e.g., 1:1.2 aldehyde:malonic acid) and reaction time (6–12 hours). Post-synthesis, recrystallization in ethanol or methanol improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase, 1.0 mL/min flow rate) detects impurities <0.5% .

- Spectroscopy : H NMR (DMSO-d6, 400 MHz) confirms substituent positions: methoxy protons at δ 3.75–3.85 ppm, ethoxy at δ 1.35–1.45 ppm (triplet) and δ 4.05–4.15 ppm (quartet), and acrylic protons as doublets (δ 6.25–6.45 ppm and δ 7.55–7.70 ppm) .

- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) resolves bond angles and dihedral angles between aromatic and acrylic moieties .

Q. What strategies are effective in addressing solubility challenges during experimental workflows?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions, while aqueous-organic mixtures (e.g., methanol/water) are optimal for chromatography .

- Derivatization : Methyl or ethyl esterification of the carboxylic acid group improves solubility in non-polar media for specific assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Methodological Answer :

- Validation Protocols : Compare computed C NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data. Discrepancies >2 ppm may indicate conformational flexibility or crystal-packing effects .

- Factorial Design : Systematically vary computational parameters (basis sets, solvation models) to identify sources of error . For example, implicit solvation models (e.g., PCM) often better match experimental UV-Vis λmax than gas-phase calculations .

Q. What advanced catalytic systems enhance regioselectivity in synthesizing derivatives (e.g., amides, esters)?

- Methodological Answer :

- Pd-mediated Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (1.5 eq) and Pd(PPh3)4 (5 mol%) in THF/H2O (3:1) yield biaryl derivatives with >90% regioselectivity .

- Enzyme Catalysis : Lipase-mediated esterification (e.g., Candida antarctica Lipase B) in ionic liquids ([BMIM][BF4]) achieves enantiomeric excess >85% for chiral analogs .

Q. What methodological frameworks are recommended for analyzing structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) and docking simulations (AutoDock Vina) to correlate substituent effects with bioactivity. For example, methoxy groups at the 2-position enhance COX-2 inhibition by 30% compared to ethoxy analogs .

- In Vitro Assays : Test cytotoxicity (MTT assay, IC50) against cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM) to validate computational predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on thermal stability during DSC analysis?

- Methodological Answer :

- Controlled Conditions : Run DSC at heating rates ≤5°C/min under N2 to minimize oxidative decomposition. Discrepancies in melting points (e.g., 71–73°C vs. 68–70°C) may arise from polymorphic forms .

- Complementary Techniques : Pair DSC with TGA to distinguish melting from decomposition events. A sharp endotherm without mass loss confirms purity .

Experimental Design Considerations

Q. What factorial design parameters are critical for optimizing reaction yields?

- Methodological Answer :

- Variables : Temperature (60–100°C), catalyst loading (1–10 mol%), and solvent polarity (toluene vs. DMF). A 2<sup>3</sup> factorial design identifies interactions (e.g., high temperature + polar solvents increase yields by 25%) .

- Response Surface Methodology (RSM) : Central composite designs model non-linear effects, such as solvent boiling point limitations on reflux efficiency .

Safety and Handling

Q. What protocols mitigate risks associated with handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves and safety goggles mandatory during synthesis.

- Spill Management : Neutralize acidic spills with sodium bicarbonate (5% w/v) before aqueous disposal .

- Storage : Store in amber vials at 4°C under inert gas (Ar) to prevent photodegradation and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.